molecular formula C19H32O3 B14281613 Methyl 15-hydroxyoctadeca-9,12,16-trienoate CAS No. 138482-65-2

Methyl 15-hydroxyoctadeca-9,12,16-trienoate

Cat. No.: B14281613
CAS No.: 138482-65-2
M. Wt: 308.5 g/mol
InChI Key: WMPATVDMJIBHEC-UHFFFAOYSA-N
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Description

Methyl 15-hydroxyoctadeca-9,12,16-trienoate is a chemical compound with the molecular formula C19H32O3 It is an ester derived from the fatty acid octadecatrienoic acid, featuring a hydroxyl group at the 15th carbon position and three double bonds at the 9th, 12th, and 16th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 15-hydroxyoctadeca-9,12,16-trienoate typically involves the esterification of 15-hydroxyoctadeca-9,12,16-trienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-hydroxyoctadeca-9,12,16-trienoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 15-oxo-octadeca-9,12,16-trienoate.

    Reduction: Formation of methyl 15-hydroxyoctadecanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 15-hydroxyoctadeca-9,12,16-trienoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its role in biological membranes and signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl 15-hydroxyoctadeca-9,12,16-trienoate involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of enzymes involved in lipid metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: An ester with two double bonds at the 9th and 12th positions.

    Methyl linolenate: An ester with three double bonds at the 9th, 12th, and 15th positions.

    Methyl ricinoleate: An ester with a hydroxyl group at the 12th position and a double bond at the 9th position.

Uniqueness

Methyl 15-hydroxyoctadeca-9,12,16-trienoate is unique due to the presence of a hydroxyl group at the 15th position and three double bonds, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

138482-65-2

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 15-hydroxyoctadeca-9,12,16-trienoate

InChI

InChI=1S/C19H32O3/c1-3-15-18(20)16-13-11-9-7-5-4-6-8-10-12-14-17-19(21)22-2/h3,5,7,11,13,15,18,20H,4,6,8-10,12,14,16-17H2,1-2H3

InChI Key

WMPATVDMJIBHEC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC=CCC=CCCCCCCCC(=O)OC)O

Origin of Product

United States

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